
2-(1H-Benzimidazol-1-YL)-N'-(1-(4-methoxyphenyl)ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pH, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the acetohydrazide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanamine
- 2-(1H-Benzimidazol-1-yl)-1-(4-methoxyphenyl)propan-1-amine
Uniqueness
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide is unique due to its specific combination of a benzimidazole ring and an acetohydrazide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(14-7-9-15(24-2)10-8-14)20-21-18(23)11-22-12-19-16-5-3-4-6-17(16)22/h3-10,12H,11H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
WARWIPDAHQNWDA-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=NC2=CC=CC=C21)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)CN1C=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


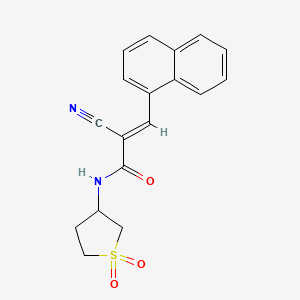
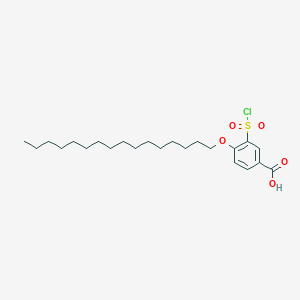
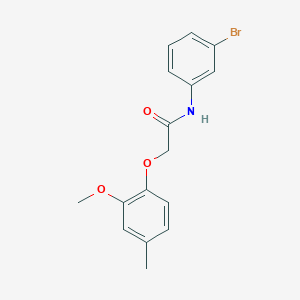

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963140.png)

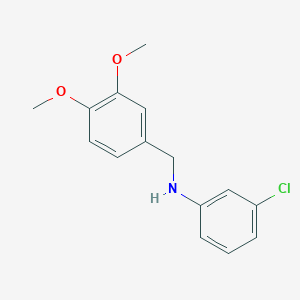
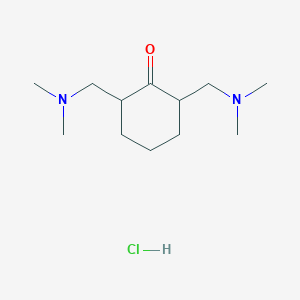
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)
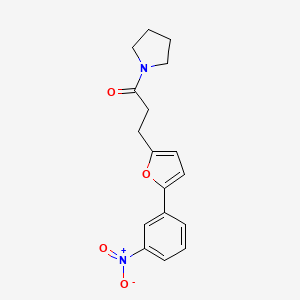
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)

